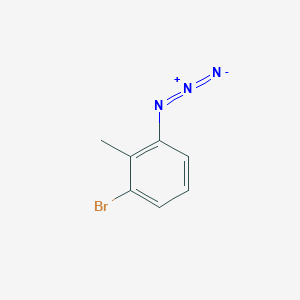
1-Azido-2,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-2,3-dimethylbenzene is an organic compound that belongs to the class of azides . It is a derivative of benzene, where one hydrogen atom is replaced by an azido group and two other hydrogen atoms are replaced by methyl groups .
Synthesis Analysis
Organic azides, including this compound, can be prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline . The choice of base is important in the diazo-transfer reaction .Molecular Structure Analysis
The molecular structure of this compound is similar to that of benzene, with the addition of an azido group and two methyl groups . The exact molecular structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Azides, including this compound, are known for their reactivity. They can undergo a variety of reactions, including nucleophilic addition, cycloaddition reactions, and C-H amination . The azido group can also be reduced to an amine, providing a useful route for the synthesis of amines .Aplicaciones Científicas De Investigación
Synthesis of Pentamethyl(iminoethyl)-4H-1,2-diazepines
- The reaction of 1-azido-2,4,6-trimethyl- and 1-azido-2,6-dimethylbenzene with hexamethyl-Dewar-benzene results in the formation of pentamethyl(iminoethyl)-4H-1,2-diazepines. This process was investigated through X-ray crystal-structure analysis, revealing unexpected structures that contribute to our understanding of thermolysis reactions in organic chemistry (Christl et al., 2005).
Oxidation and Ignition of 1,2-Dimethylbenzene
- Experimental results on the oxidation of 1,2-dimethylbenzene were obtained in a jet-stirred reactor and measured using various analytical techniques. This research enhances our understanding of the chemical kinetics and combustion characteristics of similar aromatic compounds (Gaïl et al., 2008).
Magnetic Studies of Cu(II)-Azido Compounds
- This study describes the synthesis, structural characterizations, and magnetic studies of Cu(II)-azido compounds, demonstrating the influence of ligand stoichiometry on the formation of different complex structures and their magnetic properties (Chakraborty et al., 2013).
Photoinduced C-N Bond Cleavage in Azido Derivatives
- Research on the photolysis of 3-azido-1,3-diphenyl-propan-1-one and its derivatives reveals insights into the mechanisms of C-N bond cleavage under photolytic conditions, contributing to the field of photochemistry (Klima et al., 2007).
Biological Activity of Azido Analogues
- The synthesis and study of azido analogues of specific compounds for photoaffinity labeling have been investigated to understand their biological activities and potential applications in identifying molecular targets in biological systems (Palmer et al., 2007).
Degradation by Corynebacterium Strain
- Studies on the degradation of 1,2-dimethylbenzene by Corynebacterium strain C125 provide insights into the biological degradation pathways of aromatic compounds, significant for environmental bioremediation applications (Schraa et al., 2004).
Synthesis and Applications in Organic Chemistry
- Research on the synthesis of specific hydrocarbons and intermediates demonstrates the applications of 1-azido-2,3-dimethylbenzene derivatives in organic synthesis and the study of chemical reactions (Wittig, 1980).
Structural Analysis of Liquid 1,4-Dimethylbenzene
- Structural analysis of liquid 1,4-dimethylbenzene using X-ray diffraction provides valuable data on molecular interactions and structure in the liquid phase, relevant to the study of liquid crystals and molecular physics (Drozdowski, 2006).
Magnetic Anisotropy in Co(II)-Azido Complexes
- This research provides insights into the ligand field of the azido ligand and its influence on magnetic anisotropy in Co(II)-azido complexes, contributing to our understanding of molecular magnetism and materials science (Schweinfurth et al., 2015).
Safety and Hazards
Direcciones Futuras
The use of azides in organic synthesis is a topic of ongoing research. They are useful for the synthesis of a variety of heterocycles and other organic compounds . Future research may focus on developing safer and more efficient methods for the synthesis and use of azides, as well as exploring new reactions and applications .
Mecanismo De Acción
Target of Action
The primary target of 1-Azido-2,3-dimethylbenzene is the benzene ring, which contains six pi electrons that are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
This compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound is involved in the synthesis of organic azides from secondary benzylic alcohols . The azido radical generated from the interaction of PIDA and TMSN3 selectively follows addition to [1.1.1]propellane to form the carbon-centered radical intermediate .
Pharmacokinetics
The compound’s molecular weight of 14718 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the action of this compound is the formation of organic azides . These azides can be used in a variety of chemical reactions, including click chemistry, Staudinger reactions, and Curtius rearrangements.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the choice of base is important in the diazo-transfer reaction . Additionally, the reaction conditions, such as temperature and solvent, can also affect the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
They can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The azido group in 1-Azido-2,3-dimethylbenzene could potentially interact with enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that azides can form nitrogen-centered radicals under certain conditions These radicals can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that azides can participate in various reactions, potentially interacting with enzymes or cofactors
Propiedades
IUPAC Name |
1-azido-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-4-3-5-8(7(6)2)10-11-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJNXYDJNYCAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2743784.png)




![(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2743790.png)






![3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid](/img/structure/B2743803.png)
![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2743805.png)
